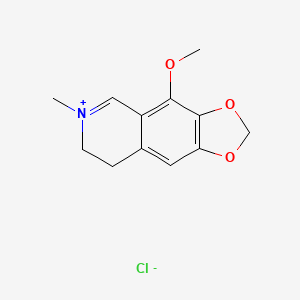

Cotarnine chloride

Descripción general

Descripción

El cloruro de cotarnina es un compuesto químico conocido por su estructura y propiedades únicas. Es una sal de 4-metoxi-6-metil-dioxoloisoquinolina, que se deriva de la degradación oxidativa de la noscapina

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El cloruro de cotarnina se puede sintetizar mediante la oxidación de la narcotina con ácido nítrico diluido . Otro método implica la reacción de la cotarnina con acetiluros de plata y alquinos en acetonitrilo, lo que lleva a la formación de 1-etinil-isoquinolinas sustituidas .

Métodos de Producción Industrial: La producción industrial del cloruro de cotarnina generalmente implica la degradación oxidativa de la noscapina. Este proceso se lleva a cabo en condiciones controladas para garantizar la pureza y el rendimiento del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El cloruro de cotarnina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Conversión de cotarnina a sus formas oxidadas.

Sustitución: Reacción con acetiluros de plata para formar 1-etinil-isoquinolinas sustituidas.

Reactivos y Condiciones Comunes:

Acetiluros de plata: Utilizados en las reacciones de sustitución para formar derivados etil-sustituidos.

Propiolato de metilo: Involucrado en las reacciones de anulación para expandir la estructura del anillo.

Principales Productos Formados:

1-etinil-isoquinolinas sustituidas: Formadas a través de reacciones de sustitución.

Tetrahidropiridolisquinolinas: Resultantes de reacciones de anulación.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Synthesis of Organic Compounds

Cotarnine chloride serves as a reagent in multicomponent reactions, facilitating the synthesis of complex organic molecules. It is particularly useful in creating 1-ethynyl-substituted isoquinolines through interactions with silver acetylides in acetonitrile.

2. Precursor for Derivatives

The compound acts as a precursor for various derivatives that exhibit significant biological activities. Its structural versatility allows for modifications that enhance its pharmacological properties.

1. Antitumor Properties

Research indicates that this compound and its derivatives possess anticancer properties. A study evaluating 20 amino acid-conjugated derivatives against 4T1 mammary carcinoma cells revealed significant antiproliferative effects:

| Compound | IC50 (μM) |

|---|---|

| Cotarnine | 575.3 |

| Noscapine | 215.5 |

| Cotarnine-Tryptophan | 54.5 |

| Noscapine-Tryptophan | 11.2 |

These findings suggest enhanced potency in certain conjugates compared to their parent structures.

2. Antimicrobial Effects

this compound exhibits antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MIC) for several derivatives were determined using microdilution methods:

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| 2j | 0.23-0.94 | High |

| 2d | 0.06-0.47 | Very High |

| 2k | 0.35 | Moderate |

These results highlight the potential of cotarnine compounds in treating bacterial infections, particularly against E. coli and S. typhimurium.

Medical Applications

1. Hemostatic Agent

this compound is recognized for its styptic properties, promoting hemostasis by constricting blood vessels. This mechanism is crucial in clinical settings for controlling bleeding during surgeries or trauma management.

2. Antiallergic Properties

Preliminary studies suggest that this compound may act as an antagonist to histamine receptors, indicating potential benefits in treating allergic reactions and conditions such as asthma.

Case Studies

1. Breast Cancer Treatment

In vivo studies using BALB/C mice demonstrated that cotarnine derivatives significantly inhibited tumor growth in models of triple-negative breast cancer, showcasing its therapeutic potential in oncology.

2. Antibacterial Efficacy

Clinical isolates treated with cotarnine showed reduced viability against resistant strains, suggesting its potential as an alternative treatment option for antibiotic-resistant infections.

Mecanismo De Acción

El mecanismo de acción del cloruro de cotarnina implica su interacción con objetivos y vías moleculares. Por ejemplo, en su actividad antitumoral, se ha demostrado que los derivados del cloruro de cotarnina inhiben la proliferación de células cancerosas al inducir la apoptosis . El compuesto interactúa con la tubulina, interrumpiendo la dinámica de los microtúbulos esencial para la división celular .

Comparación Con Compuestos Similares

El cloruro de cotarnina se puede comparar con otros compuestos similares, como:

Noscapina: Un alcaloide de isoquinolina ftalida del que se deriva la cotarnina.

Cotarnona y Dihidrocotarnina: Derivados de la cotarnina que sufren diversas modificaciones químicas.

Singularidad: El cloruro de cotarnina es único debido a su capacidad de sufrir una amplia gama de reacciones químicas, lo que lo convierte en un compuesto versátil en la síntesis orgánica. Sus derivados también exhiben actividades biológicas significativas, particularmente en el tratamiento del cáncer .

Conclusión

El cloruro de cotarnina es un compuesto con diversas propiedades químicas y biológicas. Su estructura única le permite participar en varias reacciones, lo que lo hace valioso en la investigación científica y las aplicaciones industriales.

Actividad Biológica

Cotarnine chloride is a synthetic alkaloid derived from the opium poppy, specifically related to narcotine and other alkaloids. It has garnered interest in pharmacology due to its potential therapeutic applications, particularly as a styptic and in antiallergic treatments. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is chemically classified as a quaternary ammonium salt. Its synthesis typically involves the oxidation of noscapine, an alkaloid obtained from opium poppy, or through novel synthetic pathways involving benzylamine derivatives . The compound can be represented by the following chemical formula:

1. Styptic Activity:

this compound is primarily recognized for its styptic properties, which allow it to promote hemostasis by constricting blood vessels. This mechanism is crucial in clinical settings for controlling bleeding during surgical procedures or trauma management .

2. Antiallergic Effects:

Research indicates that this compound may possess antiallergic properties, potentially acting as an antagonist to histamine receptors. This could make it beneficial in treating allergic reactions and conditions such as asthma .

Biological Activity and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes .

- Cytotoxicity Studies: In vitro studies have assessed the cytotoxic effects of this compound on mammalian cells. Results indicate that at therapeutic concentrations, this compound does not exhibit significant cytotoxicity, making it a safer option for clinical applications .

- Case Studies: Clinical case reports have documented the use of this compound in managing surgical bleeding. For instance, a study involving patients undergoing dental surgery demonstrated its efficacy in reducing intraoperative blood loss without adverse effects on recovery times .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-methoxy-6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14NO3.ClH/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;/h5-6H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQAGVANIBSWBW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC2=C(C3=C(C=C2CC1)OCO3)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905241 | |

| Record name | Methyl(6-methyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-4(6H)-ylidene)oxidanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10018-19-6 | |

| Record name | 1,3-Dioxolo[4,5-g]isoquinolinium, 7,8-dihydro-4-methoxy-6-methyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10018-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cotarnine chloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010018196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cotarnine chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl(6-methyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-4(6H)-ylidene)oxidanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-dihydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COTARNINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03F6B8N3QN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Cotarnine chloride?

A: this compound (C12H14ClNO3) has a molecular weight of 255.70 g/mol. While the provided abstracts don't contain detailed spectroscopic data, they mention its fluorescence properties. For example, this compound exhibits green-white fluorescence []. Its fluorescence spectrum varies depending on the solvent and pH.

Q2: Are there analytical methods available to detect and quantify this compound?

A: Yes, several analytical techniques have been employed. * Fluorometric analysis: this compound exhibits fluorescence, allowing for its quantification in solutions and on filter paper [].

Polarography: This method has been used for determining this compound concentrations in tablet formulations []. * Iodometric titration: This method leverages the polyiodide reaction of this compound for its quantitative analysis [, ].* Extraction-Photometric Determination:* This method has been explored for the simultaneous determination of this compound with other compounds like papaverine hydrochloride and dimedrol [].

Q3: What are the known chemical transformations of this compound?

A3: this compound can undergo various transformations:

- Reaction with acetylides: Research has explored the reactions of this compound with silver acetylides and alkynes [, ].

- Multicomponent Reactions: A novel isocyanide-based multicomponent reaction utilizing this compound leads to the synthesis of tetrazolyl-substituted benzazocines via sequential azido-Ugi and alkyne-induced ring-expansion reactions [].

- Domino Reactions: this compound undergoes a domino reaction with acetylacetylene in the presence of copper(I) iodide catalyst to yield a novel alkaloid-like system [].

Q4: Is there any information on the stability and formulation of this compound?

A: While specific stability data isn't provided in the abstracts, the use of this compound in tablet formulations suggests efforts to ensure its stability in solid dosage forms []. The exploration of iodometric titration methods also suggests a focus on understanding its reactivity and stability in various chemical environments [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.